molecular formula C7H11NO3 B8708189 methyl 2-oxo-2-pyrrolidin-1-ylacetate

methyl 2-oxo-2-pyrrolidin-1-ylacetate

Cat. No.: B8708189
M. Wt: 157.17 g/mol
InChI Key: HTAJOAZYFMOEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-oxo-2-pyrrolidin-1-ylacetate (CAS 59776-88-4), also known as 2-oxo-1-pyrrolidineacetic acid methyl ester, is a pyrrolidinone-derived ester with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . Structurally, it consists of a pyrrolidinone ring (a five-membered lactam) linked to an acetyl group esterified with methanol.

Its primary applications lie in pharmaceutical research, particularly as a synthetic intermediate for nootropic agents, neurological drugs, and metabolites.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 2-oxo-2-pyrrolidin-1-ylacetate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)6(9)8-4-2-3-5-8/h2-5H2,1H3

InChI Key

HTAJOAZYFMOEDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)N1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-oxo-2-pyrrolidin-1-ylacetate can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidinone with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

methyl 2-oxo-2-pyrrolidin-1-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

methyl 2-oxo-2-pyrrolidin-1-ylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-pyrrolidin-1-ylacetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 2-oxo-2-pyrrolidin-1-ylacetate, we compare its properties, applications, and safety profiles with structurally related pyrrolidinone derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Hazards
This compound 59776-88-4 C₇H₁₁NO₃ 157.17 Colorless liquid Pharmaceutical intermediate No significant hazards
Ethyl (2-oxopyrrolidin-1-yl)acetate 61516-73-2 C₈H₁₃NO₃ 171.19 Colorless oil Research chemical Limited data; likely low hazard
(2-Oxopyrrolidin-1-yl)acetic acid 53934-76-2 C₆H₉NO₃ 143.14 Off-white solid Neurological drug metabolites Skin/eye irritation
Piracetam 7491-74-9 C₆H₁₀N₂O₂ 142.16 Crystalline solid Nootropic agent Generally safe; minor side effects
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ 143.14 Solid Unspecified research applications Limited hazard data

Structural and Functional Differences

Ester vs. Acid Derivatives :

  • The methyl and ethyl esters (CAS 59776-88-4 and 61516-73-2) exhibit higher lipophilicity than the free acid (CAS 53934-76-2), influencing their solubility and bioavailability. The acid form is more polar, making it suitable for aqueous-phase reactions, while esters are preferred in organic synthesis .
  • The ethyl ester’s longer alkyl chain (vs. methyl) may slow hydrolysis rates, extending its stability in storage .

This compound could serve as a precursor for similar agents . (2-Oxopyrrolidin-1-yl)acetic acid (CAS 53934-76-2) is linked to neurological drug metabolites, highlighting its role in studying neurodegenerative diseases .

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